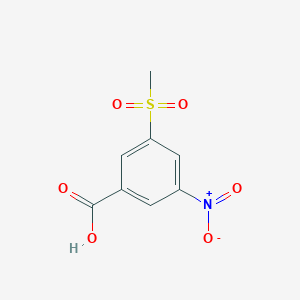
3-Methanesulfonyl-5-nitrobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions and the use of sulfur dioxide. For instance, the synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides is achieved through a reaction involving sulfur dioxide, indicating the potential for sulfur dioxide to be used in the synthesis of sulfonated aromatic compounds . Additionally, the oxidation of o-nitrotoluene by cerium(IV) methanesulfonate suggests that methanesulfonic acid derivatives can be involved in the oxidation of nitro compounds, potentially leading to the formation of nitrobenzoic acid derivatives .
Molecular Structure Analysis
While the molecular structure of 3-methanesulfonyl-5-nitrobenzoic acid is not directly analyzed in the papers, the structure can be inferred from the general knowledge of benzoic acid derivatives and sulfonated aromatic compounds. The presence of a methanesulfonyl group and a nitro group on the benzene ring would influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The papers discuss various chemical reactions involving methanesulfonic acid and its derivatives. For example, microbial metabolism of methanesulfonic acid shows that it can be used as a carbon and energy substrate by certain bacteria, indicating its potential reactivity in biological systems . The synthesis of benzothiazoles using methanesulfonic acid/SiO2 suggests that methanesulfonic acid can act as a catalyst or reagent in the formation of heterocyclic compounds . These insights suggest that this compound could also participate in various chemical reactions, depending on the conditions and reactants involved.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be partially deduced from the properties of similar compounds. Methanesulfonic acid is a strong acid and is known for its stability . The synthesis of labeled methanesulfinic and methanesulfonic acids indicates that these compounds can be modified to contain isotopic labels, which could also be true for this compound, affecting its physical properties such as mass . The presence of the nitro group would likely contribute to the acidity of the compound and could also affect its solubility and melting point.
Scientific Research Applications
Nitration and Reduction Processes
An improved procedure for the nitration of benzo-2,1,3-selenadiazoles was developed using a mixture that includes methanesulfonic acid, showcasing its role in nitration reactions. This method prevents the SN2Ar displacement observed with other solvents and achieves high yields, highlighting the compound's utility in facilitating specific chemical transformations (Wright & Mcclure, 2004).
Radical Reactions and Oxidation Studies
The methanesulfonyl radical's reactions were explored, demonstrating its formation and behavior in the presence of hydroxyl radicals. This study provides valuable insights into the oxidative pathways and products involving methanesulfonic acid derivatives, underlining their importance in understanding radical chemistry and oxidation processes (Flyunt et al., 2001).
Electrochemical Applications
Research into the electrochemical oxidation of chloramphenicol with lead dioxide–surfactant composites discusses the role of methanesulfonate electrolyte in forming specific phases of PbO2. This study illustrates the electrocatalytic activity influenced by methanesulfonate, indicating its application in electrochemistry and material science (Shmychkova et al., 2021).
Synthesis of Benzothiazoles
Methanesulfonic acid/SiO2 was employed as an efficient mixture for synthesizing 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids. The simplicity and effectiveness of this method underscore the compound's utility in facilitating the synthesis of heterocyclic compounds (Sharghi & Asemani, 2009).
Catalytic and Reaction Medium Applications
Ionic liquids based on 1,3-dialkylimidazolinium methanesulfonate demonstrated efficiency as reusable reaction media in the esterification of carboxylic acids with alkyl halides, catalyzed by fluoride ions. This showcases the compound's role in promoting esterification reactions, offering a green and mild alternative for acid protection via ester formation (Brinchi et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
It is often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be the reactants in these reactions.
Mode of Action
In the context of SM cross-coupling reactions, 3-Methanesulfonyl-5-nitrobenzoic acid likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its use in sm cross-coupling reactions , it can be inferred that it plays a role in the synthesis of complex organic compounds, potentially affecting various biochemical pathways depending on the specific reactants and products involved.
Result of Action
As a reagent in sm cross-coupling reactions , its primary effect at the molecular level is likely the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic compounds.
Biochemical Analysis
Biochemical Properties
3-Methanesulfonyl-5-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the inhibition or activation of specific enzymes, which can lead to changes in biochemical pathways. For instance, the nitro group in this compound can participate in redox reactions, influencing the activity of enzymes involved in oxidative stress responses .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes related to oxidative stress and inflammation. Additionally, this compound can alter cellular metabolism by impacting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with specific biomolecules. The methanesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. Additionally, the nitro group can undergo reduction reactions, generating reactive intermediates that can further interact with cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in redox reactions and oxidative stress responses. The presence of the nitro group allows this compound to participate in electron transfer reactions, influencing metabolic flux and metabolite levels. Additionally, the methanesulfonyl group can modify the activity of enzymes involved in sulfur metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The transport and distribution of this compound can influence its biochemical activity and overall cellular effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biochemical effects .
properties
IUPAC Name |
3-methylsulfonyl-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6S/c1-16(14,15)7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNYBVMFYCWKIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














